molecular formula C22H18ClN3O3 B277946 2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

Cat. No. B277946
M. Wt: 407.8 g/mol
InChI Key: VEHKIIWIIOABFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. It has also been studied for its potential as a tool for studying protein-protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is not fully understood. However, it is believed to act by binding to specific proteins and modulating their activity. This can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide can have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the activity of specific proteins involved in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide in lab experiments is its specificity for certain proteins. This can allow for more precise manipulation of cellular signaling pathways. However, one limitation is that the compound may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide. One area of interest is further elucidation of its mechanism of action and identification of specific protein targets. Additionally, there is potential for the development of new therapeutic agents based on this compound. Finally, further studies are needed to assess the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide involves several steps. The starting materials include 4-chloro-3-methylphenol, 2-bromo-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone, and 2-amino-4-(2-bromoacetyl)phenol. These materials are reacted together in the presence of a catalyst and under specific reaction conditions to yield the final product.

properties

Product Name

2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C22H18ClN3O3/c1-14-11-17(8-9-18(14)23)28-13-20(27)25-12-15-4-6-16(7-5-15)22-26-21-19(29-22)3-2-10-24-21/h2-11H,12-13H2,1H3,(H,25,27)

InChI Key

VEHKIIWIIOABFL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.